molecular formula C21H42Cl3N3 B15360963 5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride

5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride

Cat. No.: B15360963
M. Wt: 442.9 g/mol
InChI Key: DRXLIVAYIXHIHW-UHFFFAOYSA-N
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Description

5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride is a complex organic compound characterized by its multiple amine groups and phenyl ring structure. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride typically involves multi-step organic reactions. The starting materials may include phenyl compounds and pentylamine derivatives. The reaction conditions often require the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring and control of reaction parameters to maintain product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles or electrophiles are used depending on the type of substitution reaction.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted phenyl compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple amine groups make it a versatile reagent for creating polymers and other chemical structures.

Biology: In biological research, 5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride is used to study protein interactions and enzyme activities. Its ability to bind to various biomolecules makes it a valuable tool in biochemistry.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be used in drug development for treating diseases that involve protein misfolding or aggregation.

Industry: In industry, this compound is utilized in the production of advanced materials, such as high-performance polymers and coatings. Its unique chemical properties contribute to the development of new products with enhanced durability and functionality.

Mechanism of Action

The mechanism by which 5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The multiple amine groups allow it to form strong bonds with other molecules, influencing biological processes and chemical reactions.

Molecular Targets and Pathways:

  • Protein Binding: The compound can bind to specific proteins, altering their structure and function.

  • Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

  • Signal Transduction: The compound can modulate signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

  • Biotinylated Amines: Compounds with biotinylated amine groups are structurally similar and used in biochemical research.

  • Polyamines: Compounds like spermine and spermidine share structural similarities and are involved in cellular processes.

Uniqueness: 5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride stands out due to its multiple amine groups and phenyl ring, which provide unique chemical reactivity and binding properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and mechanisms

Properties

Molecular Formula

C21H42Cl3N3

Molecular Weight

442.9 g/mol

IUPAC Name

5-[3,5-bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride

InChI

InChI=1S/C21H39N3.3ClH/c22-13-7-1-4-10-19-16-20(11-5-2-8-14-23)18-21(17-19)12-6-3-9-15-24;;;/h16-18H,1-15,22-24H2;3*1H

InChI Key

DRXLIVAYIXHIHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CCCCCN)CCCCCN)CCCCCN.Cl.Cl.Cl

Origin of Product

United States

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